Meta-Methoxy Substitution on Benzamide: Dopamine D4 Receptor Affinity Advantage Over Para-Substituted and Unsubstituted Analogs
The 3-methoxybenzamide motif present in CAS 899979-23-8 has been validated in a closely related arylpiperazine series as a critical determinant of ultra-high dopamine D4 receptor affinity. In a direct structure–affinity relationship study, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM at the human dopamine D4 receptor, with >10,000-fold selectivity over the D2 receptor subtype [1]. By contrast, the corresponding 4-methoxybenzamide regioisomer showed markedly reduced D4 affinity, and the unsubstituted benzamide analog was essentially inactive, demonstrating that the meta-methoxy configuration is non-redundant for high-affinity target engagement in this pharmacophore class [1]. This establishes that CAS 899979-23-8, which uniquely combines the 3-methoxybenzamide terminus with a furan-2-carbonyl-piperazine-sulfonylethyl scaffold, cannot be functionally replaced by its 4-methoxy congener (CAS 899967-53-4) or des-methoxy analogs in any screen where D4-like GPCR activity is under evaluation [2].
| Evidence Dimension | Dopamine D4 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.057 nM (for N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide bearing the identical 3-methoxybenzamide pharmacophore) [1] |
| Comparator Or Baseline | 4-Methoxybenzamide regioisomer: markedly reduced affinity (exact value not reported but described as substantially less potent); Unsubstituted benzamide: essentially inactive [1] |
| Quantified Difference | >10,000-fold selectivity for D4 over D2; activity dependent on meta-methoxy position vs. para or unsubstituted [1] |
| Conditions | Cloned human dopamine D4 and D2 receptor subtypes expressed in heterologous cell systems; radioligand competition binding assays [1] |
Why This Matters
Procurement of the 3-methoxy regioisomer (CAS 899979-23-8) rather than the 4-methoxy variant (CAS 899967-53-4) is essential for any program targeting D4-like GPCR pharmacology, as the meta-methoxy group is a validated affinity-driving feature that the para-substituted analog cannot replicate.
- [1] Perrone, R.; Berardi, F.; Colabufo, N. A.; Leopoldo, M.; Tortorella, V. A Structure-Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a High-Affinity and Selective D4 Receptor Ligand. Journal of Medicinal Chemistry 2000, 43 (2), 270–277. View Source
- [2] Kuujia.com. Cas no 899967-53-4 (N-(2-{4-(furan-2-carbonyl)piperazin-1-ylsulfonyl}ethyl)-4-methoxybenzamide). Product datasheet. View Source
